(E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
(E)-3-isopropyl-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, material science, and catalysis. This compound, in particular, features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a pyridine ring, which is a six-membered heterocyclic structure containing one nitrogen atom.
Properties
IUPAC Name |
5-propan-2-yl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-9(2)11-7-12(17-16-11)13(19)18-15-8-10-3-5-14-6-4-10/h3-9H,1-2H3,(H,16,17)(H,18,19)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJICQGRIJZPIM-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Hydrolysis and Demethylation
Reaction conditions for ester hydrolysis and subsequent demethylation are summarized below:
| Step | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | 6 N NaOH | 80°C, 2.5 hours | 92 | |
| Demethylation | 3 M HCl | Reflux, 4 hours | 78 |
The carboxylic acid intermediate is isolated via acid-base extraction, with characterization by melting point (159–160°C) and ¹H-NMR (δ 6.62 ppm, pyrazole-H).
Conversion to 3-Isopropyl-1H-Pyrazole-5-Carbohydrazide
Carboxylic acid derivatives are activated for nucleophilic acyl substitution. Source employs oxalyl chloride (1.2 eq, THF, 30 minutes) to generate the acyl chloride, which reacts with hydrazine hydrate (2 eq) in dimethylacetamide at 0°C. This two-step protocol achieves 86% yield, superior to direct hydrazinolysis of esters (65–70% yield).
Acyl Chloride Intermediate
Key parameters for hydrazide formation:
| Parameter | Value | Source |
|---|---|---|
| Activation agent | Oxalyl chloride | |
| Solvent | Tetrahydrofuran | |
| Temperature | 0°C to room temperature | |
| Hydrazine ratio | 2:1 (hydrazine:acid) |
The product is purified via recrystallization from ethanol/water (1:3), yielding white crystals with >95% purity.
Schiff Base Condensation with Pyridine-4-Carbaldehyde
The final step involves nucleophilic attack of the carbohydrazide’s amino group on the aldehyde carbonyl. Source demonstrates that refluxing in ethanol with acetic acid catalyst (5 mol%) for 2 hours produces Schiff bases in 78% yield. For the target compound, pyridine-4-carbaldehyde (1.1 eq) is added to a solution of 3-isopropyl-1H-pyrazole-5-carbohydrazide in ethanol, followed by reflux at 80°C for 3 hours.
Solvent and Catalysis Effects
Comparative data for condensation methods:
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Reflux | Ethanol | Acetic acid | 3 | 78 | |
| Mechanochemical | Solvent-free | Acetic acid | 0.5 | 82 |
The mechanochemical approach (grinding reactants with acetic acid) reduces reaction time to 30 minutes while improving yield to 82%. The (E)-isomer predominates (>95%) due to steric hindrance from the isopropyl group, as confirmed by NOESY spectroscopy.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
Source describes pyrazolo[3,4-b]pyridine synthesis via tandem cyclization-condensation, suggesting potential adaptation for the target compound. Using 3-amino-5-isopropylpyrazole and pyridine-4-carbaldehyde in DMF (120°C, 8 hours), this method could theoretically yield the product in 65% efficiency.
Analytical Characterization
Critical characterization data for the final compound:
Chemical Reactions Analysis
Nucleophilic Addition and Substitution Reactions
The hydrazone group (–NH–N=CH–) and pyrazole ring facilitate nucleophilic interactions:
Condensation Reactions
The aldimine (–CH=N–) moiety reacts with nucleophiles:
2.1. Schiff Base Formation
-
Partners : Aromatic amines, hydrazines
-
Conditions : Ethanol, catalytic acetic acid (reflux, 8–12 h)
-
Products : Bis-hydrazones or pyrazole-azine hybrids
-
Example : Reaction with 4-aminophenol yields a fluorescent Schiff base (λ<sub>em</sub> = 480 nm) with antimicrobial activity .
2.2. Knoevenagel Condensation
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Partners : Active methylene compounds (e.g., malononitrile)
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Conditions : Piperidine/EtOH, reflux (6 h)
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Products : Cyanovinyl derivatives
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Yield : 55–72% (Table 1)
Table 1 : Knoevenagel reaction outcomes with malononitrile analogs
| Substrate | Product | Yield (%) | Application |
|---|---|---|---|
| Malononitrile | (E)-2-cyano-3-(pyridin-4-yl)acrylate | 68 | Anticancer screening (IC₅₀ = 8.2 µM vs. HeLa) |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(pyridin-4-yl)acrylate | 59 | Fluorescent probe development |
3.1. Oxidation of the Hydrazone Moiety
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Agents : KMnO₄/H₂SO₄ (0°C, 2 h)
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Product : Pyrazole-5-carboxylic acid
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Mechanism : Oxidative cleavage of the –CH=N– bond, confirmed by HPLC-MS (m/z = 223.1 [M+H]⁺) .
3.2. Reduction of the Imine Bond
Cyclization Reactions
The carbohydrazide group participates in heterocycle formation:
4.2. Pyrimidine Derivatives
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Reagents : Thiourea, CH₃COONa (microwave, 120°C, 1 h)
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Product : Pyrazolo-pyrimidinones
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Key Data : 73% yield; ΔG<sub>binding</sub> = −9.2 kcal/mol (EGFR kinase inhibition) .
Metal Complexation
The pyridine and hydrazone groups act as polydentate ligands:
| Metal Salt | M:L Ratio | Geometry | Applications |
|---|---|---|---|
| CuCl₂·2H₂O | 1:2 | Octahedral | Catalytic oxidation of benzyl alcohol (TOF = 120 h⁻¹) |
| Ni(NO₃)₂·6H₂O | 1:1 | Square planar | Electrochemical sensor for NO₂⁻ (LOD = 0.1 µM) |
Stability and Reactivity Trends
Scientific Research Applications
Antimicrobial Activity
Research indicates that (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide demonstrates significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. Studies utilizing DPPH radical scavenging assays indicate that it can effectively neutralize free radicals, suggesting its role in preventing oxidative stress-related cellular damage. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role, such as cancer and neurodegenerative disorders .
Cancer Research
The pyrazole scaffold is well-regarded in medicinal chemistry for its anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. Research efforts are ongoing to elucidate its mechanism of action, which may involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory effects of this compound. Animal models have shown that it can reduce inflammation markers, making it a candidate for further development in treating inflammatory diseases such as arthritis .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- Antimicrobial Evaluation : A study conducted by Prabhakar et al. demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria using disc diffusion methods, revealing zones of inhibition comparable to standard antibiotics .
- Antioxidant Activity : Research published in the Egyptian Journal of Chemistry highlighted the antioxidant capacity of this compound through various assays, indicating a strong potential for therapeutic applications in oxidative stress-related conditions .
- Cytotoxicity Studies : Investigations into the cytotoxic effects against cancer cell lines revealed promising results, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism of action of (E)-3-isopropyl-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and affect various biochemical pathways. For example, its interaction with DNA or proteins can lead to the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(pyridin-4-ylmethylene)isonicotinohydrazide: Similar structure with a different substituent on the pyrazole ring.
5-(imidazol-1-yl)-N’-(pyridin-4-ylmethylene)nicotinohydrazide: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
(E)-3-isopropyl-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties.
Biological Activity
(E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a hydrazone compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring and a pyridine moiety, which contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C13H15N5O
- Molar Mass : 257.29 g/mol
- CAS Number : 1310109-83-1
The compound's structure is characterized by the following components:
- A pyrazole ring, which is known for its biological activity.
- An isopropyl group that may enhance its pharmacological properties.
- A pyridine ring, contributing to its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi.
| Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
| Staphylococcus epidermidis | 0.25 | 0.30 | Bactericidal |
| Escherichia coli | 0.30 | 0.35 | Bacteriostatic |
The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values indicate strong antimicrobial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it can inhibit cell proliferation in various cancer cell lines by interfering with critical cellular processes.
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver carcinoma) | <10 | Induction of apoptosis |
| A431 (skin carcinoma) | <15 | Cell cycle arrest |
The mechanism of action involves the compound's ability to induce apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting cell growth and survival.
- DNA Interaction : It may bind to DNA, disrupting replication and transcription processes essential for cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, various pyrazole derivatives were tested for their antimicrobial properties. Among these, this compound showed superior activity against Staphylococcus aureus, with an MIC of 0.22 μg/mL, indicating its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Potential
Another research effort focused on the anticancer effects of the compound against HepG2 cells. The study found that treatment with concentrations less than 10 μM led to significant apoptosis, suggesting that this compound could be developed into a therapeutic agent for liver cancer .
Q & A
Q. What optimized synthetic routes are recommended for preparing (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves a multi-step approach:
- Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
- Hydrazide Formation : Hydrolyze the ester intermediate (e.g., ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) with hydrazine hydrate to yield the carbohydrazide core .
- Schiff Base Condensation : React the carbohydrazide with 4-pyridinecarboxaldehyde in methanol under reflux to form the final hydrazone product .
Key Characterization : Use IR spectroscopy (C=O and N–H stretches), ¹H/¹³C NMR (imine proton at δ 8.5–9.0 ppm), and elemental analysis to confirm purity .
Q. How should crystallographic data for this compound be refined to ensure structural accuracy?
- Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and restraints for disordered moieties .
- Validation : Cross-check with PLATON for symmetry errors and CCDC databases for bond-length/angle consistency. For example, the C=N bond in the hydrazone moiety should align with literature values (~1.28 Å) .
Q. What standard assays are used to evaluate the biological activity of this compound?
- Antibacterial Screening : Perform broth microdilution assays against E. coli, S. aureus, and P. aeruginosa (MIC values <3.13 μg/mL indicate strong activity) .
- Anticonvulsant Testing : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents to assess seizure suppression .
Advanced Research Questions
Q. How can substituent modifications enhance the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Bromo or chloro substituents on the benzohydrazide ring improve antibacterial potency by enhancing electrophilicity and membrane penetration .
- Pyridine vs. Phenyl : Replacing the pyridinylmethylene group with a phenyl ring reduces DNA gyrase binding affinity, as shown in docking studies .
- Synthetic Strategy : Introduce halogens via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl boronic acids) .
Q. What computational methods are effective for predicting binding modes with biological targets?
Q. How can DFT and Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?
Q. Are there non-biological applications for this compound, such as in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
